1-(3-Chloropropyl)-2-nitro-3-(trifluoromethylthio)benzene
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Overview
Description
1-(3-Chloropropyl)-2-nitro-3-(trifluoromethylthio)benzene is an organic compound characterized by the presence of a chloropropyl group, a nitro group, and a trifluoromethylthio group attached to a benzene ring
Preparation Methods
The synthesis of 1-(3-Chloropropyl)-2-nitro-3-(trifluoromethylthio)benzene involves several steps. One common method includes the nitration of 1-(3-chloropropyl)-3-(trifluoromethylthio)benzene, followed by purification processes to isolate the desired product. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at controlled temperatures to ensure selectivity and yield .
Industrial production methods may involve large-scale nitration processes with optimized reaction conditions to maximize yield and minimize by-products. These methods often include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
1-(3-Chloropropyl)-2-nitro-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and hydrochloric acid. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(3-Chloropropyl)-2-nitro-3-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-2-nitro-3-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins .
Comparison with Similar Compounds
1-(3-Chloropropyl)-2-nitro-3-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:
1-(3-Chloropropyl)-3-(trifluoromethylthio)benzene: Lacks the nitro group, which significantly alters its chemical reactivity and biological activity.
1-(3-Chloropropyl)-2-nitrobenzene: Lacks the trifluoromethylthio group, affecting its lipophilicity and interaction with biological membranes.
2-Nitro-3-(trifluoromethylthio)benzene: Lacks the chloropropyl group, impacting its potential for nucleophilic substitution reactions.
The presence of all three functional groups in this compound makes it unique and versatile for various applications.
Properties
Molecular Formula |
C10H9ClF3NO2S |
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Molecular Weight |
299.70 g/mol |
IUPAC Name |
1-(3-chloropropyl)-2-nitro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9ClF3NO2S/c11-6-2-4-7-3-1-5-8(9(7)15(16)17)18-10(12,13)14/h1,3,5H,2,4,6H2 |
InChI Key |
IYEXYVXZLYMUPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)SC(F)(F)F)[N+](=O)[O-])CCCCl |
Origin of Product |
United States |
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